![molecular formula C18H18N4O2 B2834032 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine CAS No. 2034225-31-3](/img/structure/B2834032.png)
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine
Description
2-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine is a heterocyclic compound featuring an indolizine core fused with a piperidine-carbonyl moiety and a pyridazine ring.
Propriétés
IUPAC Name |
indolizin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-11-15-5-1-2-9-21(15)12-14)22-10-4-6-16(13-22)24-17-7-3-8-19-20-17/h1-3,5,7-9,11-12,16H,4,6,10,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXHBBVOSPWHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine typically involves multi-step organic reactions. One common approach is the condensation of indolizine derivatives with piperidine and pyridazine intermediates. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The process may also involve steps like cyclization, oxidation, and functional group protection/deprotection.
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving scalability. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine derivatives as anticancer agents. The following findings summarize the anticancer applications:
- Mechanism of Action : Indolizine derivatives, including this compound, have shown efficacy against various cancer cell lines, notably colorectal cancer (CRC) cells. They induce cell cycle arrest at the S and G2/M phases, suggesting a mechanism that disrupts normal cell division processes .
- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects on human solid tumor cell lines such as LoVo (colon adenocarcinoma), SK-OV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma). Comparative studies with standard chemotherapeutic agents like cisplatin and doxorubicin indicate promising antiproliferative activity .
Case Studies
- Cytotoxic Evaluation : A study conducted on the antiproliferative effects of pyrido[2,3-b]indolizine derivatives showed that specific compounds were effective against CRC cell lines without significant toxicity to normal fibroblast cultures. This selectivity is crucial for developing safer cancer therapies .
- Biological Activity Review : A comprehensive review of pyrrolo[1,2-b]pyridazines indicates their broad spectrum of biological activities, including antibacterial and anti-inflammatory properties, which may extend the therapeutic applications of derivatives like this compound beyond oncology .
Mécanisme D'action
The mechanism of action of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Core Scaffold Derivatives
1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and 1-(Indolizin-2-ylcarbonyl)piperidine (193) ():
- Synthesis : Both are synthesized from indolizine-2-carboxylic acid (176) via carbodiimide-mediated coupling with pyrrolidine or piperidine. Reaction yields are 80% (192) and 70% (193), with melting points of 104–105°C and 139–141°C, respectively .
- Comparison : The target compound replaces the pyrrolidine/piperidine hydrogen with a pyridazin-3-yloxy group, likely improving π-π stacking interactions but complicating synthesis due to steric hindrance.
(E)-Methyl 3-(2-Hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate ():
Pyridazine-Containing Analogues
Physicochemical Properties
Activité Biologique
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H18N4O, characterized by the presence of an indolizine moiety linked to a pyridazine-piperidine unit. The synthesis typically involves multi-step organic reactions, including cycloaddition and functional group transformations.
Synthetic Pathway
The compound can be synthesized through a one-pot method involving:
- 1,3-Dipolar Cycloaddition : Utilizing α-halo-carbonyl compounds and pyridines.
- Oxidation : Employing potassium dichromate as an oxidant under base-free conditions, ensuring economic efficiency in the synthesis process .
Antitumor Activity
Recent studies have highlighted the antitumor potential of indolizine derivatives. In vitro evaluations demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 : Breast adenocarcinoma
- SK-OV-3 : Ovarian carcinoma
- LoVo : Colon adenocarcinoma
The antiproliferative activity was compared to standard chemotherapeutic agents such as cisplatin and doxorubicin, indicating that these derivatives may enhance the effectiveness of existing treatments .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Key Enzymes : It may inhibit specific kinases associated with cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine and pyridazine rings significantly influence the biological activity. For instance:
- Substituents on the pyridazine ring enhance binding affinity to target enzymes.
- The carbonyl group in the piperidine moiety is crucial for maintaining biological activity.
These findings suggest that careful modification of the compound's structure could lead to improved efficacy and selectivity against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar indolizine derivatives. Notably:
- Combination Therapy : One study explored the synergistic effects of indolizine derivatives with doxorubicin in MCF-7 cells, showing enhanced cytotoxicity compared to either agent alone.
- In Vivo Studies : Animal models treated with indolizine derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential as therapeutic agents .
Q & A
Basic: What are the critical steps and challenges in synthesizing 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Formation of the pyridazine-piperidine ether linkage via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF) .
- Amide Bond Formation : Activation of the indolizine carbonyl group using reagents like HATU or EDCl/HOBt to couple with the piperidine intermediate .
- Purification : Column chromatography or preparative HPLC to isolate the final compound, with purity assessed via HPLC (>98%) and structural confirmation via ¹H/¹³C NMR .
Challenges : Competing side reactions (e.g., hydrolysis of the pyridazine ether) and low yields due to steric hindrance at the indolizine core. Optimizing solvent polarity (e.g., DCM vs. THF) and reaction temperatures (0–25°C) is critical .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing indolizine C-1 carbonyl protons at δ 160–165 ppm) and confirms regioselectivity .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine ring conformation .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
Advanced: How can researchers optimize reaction conditions using design of experiments (DoE)?
Answer:
DoE (e.g., factorial or response surface designs) minimizes trial-and-error by systematically varying:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Responses : Yield, purity, and selectivity.
For example, a central composite design (CCD) revealed that increasing DMF polarity from 0.5 to 1.0 M improved coupling efficiency by 25% while reducing byproduct formation . Statistical tools like ANOVA and Pareto charts identify significant variables (e.g., temperature × catalyst interaction, p < 0.05) .
Advanced: What computational strategies support the rational design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. For example, the pyridazine moiety may form hydrogen bonds with ATP-binding pockets .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- MD Simulations : Evaluates stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
ICReDD’s integrated computational-experimental workflows can prioritize synthetic routes for derivatives with modified indolizine substituents .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported pharmacological data?
Answer:
Contradictions (e.g., conflicting IC₅₀ values for kinase inhibition) may arise from assay variability or structural nuances. Methodological approaches include:
- Analog Synthesis : Systematic modification of substituents (e.g., replacing pyridazine with pyrimidine) to isolate key pharmacophores .
- Bioassay Standardization : Use of uniform cell lines (e.g., HEK293 for GPCR assays) and controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., logP > 3 correlates with improved blood-brain barrier penetration) .
Advanced: What strategies improve in vitro-to-in vivo translation for this compound’s pharmacokinetic profile?
Answer:
- Microsomal Stability Assays : Identify metabolic soft spots (e.g., piperidine N-dealkylation) using human liver microsomes + NADPH .
- Proteomic Profiling : LC-MS/MS detects off-target binding (e.g., CYP450 isoforms) that may cause toxicity .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance solubility (logS > -4) for oral bioavailability .
- PK/PD Modeling : Allometric scaling from rodent data predicts human dosing (e.g., 2 mg/kg BID for sustained target engagement) .
Advanced: How should researchers address contradictory data in toxicity studies?
Answer:
- Mechanistic Toxicology : RNA-seq identifies differentially expressed genes (e.g., oxidative stress markers like Nrf2) in hepatotoxicity models .
- Dose-Response Analysis : Hill slopes >1 suggest cooperative toxicity mechanisms (e.g., mitochondrial dysfunction) .
- Cross-Species Comparisons : Rat vs. human hepatocyte assays to assess translational relevance .
- High-Content Screening : Multiparametric assays (e.g., Cell Painting) detect sublethal effects (e.g., cytoskeletal disruption) missed by traditional LD₅₀ metrics .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.